molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide

N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide

Cat. No.: B12832227
M. Wt: 503.5 g/mol
InChI Key: UZEDRNVLHSJHGQ-RVSCTIAXSA-N
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Description

N'~2~,N'~6~-Bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a Schiff base ligand derived from the condensation of pyridine-2,6-dicarbohydrazide with 2-hydroxy-1-naphthaldehyde. Its structure features a central pyridine ring flanked by two hydrazone-linked hydroxynaphthyl groups, which confer distinct electronic and steric properties. The hydroxynaphthyl substituents enhance π-π stacking interactions and hydrogen-bonding capabilities, making the compound suitable for applications in coordination chemistry, sensing, and bioactivity studies .

Properties

Molecular Formula

C29H21N5O4

Molecular Weight

503.5 g/mol

IUPAC Name

2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+

InChI Key

UZEDRNVLHSJHGQ-RVSCTIAXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2,6-dicarbohydrazide

Pyridine-2,6-dicarbohydrazide is typically prepared from pyridine-2,6-dicarboxylic acid or its esters. Common synthetic routes include:

  • Hydrolysis of 4-bromopyridine-2,6-dicarboxylic acid diethyl ester with sodium hydroxide solution at room temperature, followed by filtration and recrystallization to obtain high-purity pyridine-2,6-dicarboxylic acid, which is then converted to the carbohydrazide derivative by reaction with hydrazine hydrate.

  • Alternative methods involve the reaction of 3-bromo-2,6-dimethylpyridine with sodium hydroxide to yield pyridine-2,6-dicarboxylic acid, which is subsequently transformed into the carbohydrazide.

Condensation Reaction to Form the Target Compound

The key step is the condensation of pyridine-2,6-dicarbohydrazide with 2-hydroxy-1-naphthaldehyde:

  • Reagents and Conditions:

    • Pyridine-2,6-dicarbohydrazide (5 mmol, 0.976 g)
    • 2-Hydroxy-1-naphthaldehyde (10 mmol, 1.72 g)
    • Ethanol (40 mL) as solvent
    • Two drops of concentrated sulfuric acid as catalyst
    • Reflux for 12 hours
  • Procedure:

    • Dissolve pyridine-2,6-dicarbohydrazide in ethanol and stir for 30 minutes.
    • Add 2-hydroxy-1-naphthaldehyde portion-wise to the solution.
    • Add concentrated sulfuric acid drops to catalyze the reaction.
    • Reflux the mixture for 12 hours.
    • Cool the reaction mixture and filter the resulting yellow solid.
    • Wash the solid with methanol and dry under reduced pressure.
  • Yield: Approximately 73.8% of the yellow solid product is obtained.

Detailed Reaction Scheme

Step Reagents/Conditions Description Yield (%)
1 Pyridine-2,6-dicarbohydrazide + Ethanol Dissolution and stirring -
2 Addition of 2-hydroxy-1-naphthaldehyde Gradual addition under stirring -
3 Addition of concentrated H2SO4 Catalyst for condensation -
4 Reflux for 12 hours Promotes Schiff base formation -
5 Filtration, washing with methanol, drying Isolation of product 73.8

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • Infrared (IR) spectra show characteristic bands for C=N stretching around 1600 cm⁻¹, confirming Schiff base formation.
    • 1H NMR and 13C NMR spectra confirm the presence of the imine protons and aromatic carbons consistent with the expected structure.
  • Elemental Analysis:

    • The elemental composition matches the theoretical values for the compound, confirming purity and correct stoichiometry.
  • Crystallographic Data:

    • Single-crystal X-ray diffraction studies have been reported for related compounds, confirming the molecular geometry and E-configuration of the imine bonds.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Pyridine-2,6-dicarbohydrazide, 2-hydroxy-1-naphthaldehyde
Solvent Ethanol
Catalyst Concentrated sulfuric acid (2 drops)
Reaction temperature Reflux (~78 °C)
Reaction time 12 hours
Product isolation Vacuum filtration, methanol wash, drying under reduced pressure
Yield ~73.8%

Chemical Reactions Analysis

Coordination Chemistry with Lanthanides

H₂L² acts as a bridging ligand in dysprosium(III) cluster formation:
Reaction for Dy₆ Cluster:
H₂L² (0.05 mmol) + Dy(OAc)₃·4H₂O (0.4 mmol) + Et₃N → Dy₆ in CH₃OH:H₂O (1:0.3 mL) at 80°C for 48 h .

Structural Data:

PropertyDy₆ Cluster
FormulaC₇₀H₉₂Dy₆N₁₄O₂₈
Elemental Analysis (%)C: 32.82 (calc. 32.94), H: 3.51 (calc. 3.63), N: 7.56 (calc. 7.68)
IR Peaks (cm⁻¹)3429 (νO–H), 1601 (νC=N), 1200 (νC–O)

HRESI-MS Fragments (Dy₆):

FragmentCalculated m/zObserved m/z
[Dy₆(L²)₂(O)₄(OH)₄(CH₃OH)₃(H₂O)₂]²⁺1163.591163.54
[Dy₆(L²)₂(O)₄(CH₃COO)₂(OH)₂(CH₃OH)₂]²⁺1172.581172.55

Supramolecular Assembly via Non-Covalent Interactions

H₂L² forms extended networks through:

  • Hydrogen Bonding: N–H···O/N interactions between hydrazide NH and carbonyl/naphthol O .

  • π–π Stacking: Face-to-face interactions between naphthalene rings (3.5–4.0 Å spacing) .

Crystallographic Data (Analogs):

ParameterValue
Dihedral Angle (Pyridine)3.72° (near coplanar)
Hydrogen Bonds13 distinct interactions per unit

Comparative Reactivity with Transition Metals

While H₂L² primarily coordinates lanthanides, structural analogs show:

  • Mg²⁺ Non-Coordination: In related systems, Mg²⁺ fails to coordinate due to steric hindrance from naphthol groups .

  • Catalytic Potential: Hydrazide-based ligands enhance metal-assisted redox cycling in SOD/CAT-mimetic systems .

Stability and Thermal Behavior

Thermogravimetric Analysis (TGA):

  • Dy₆ cluster: Stable up to 250°C, with gradual mass loss from ligand decomposition .

  • HNP-Dy₆: Enhanced thermal stability due to naphthalene rigidity .

Key Findings

  • H₂L²’s bifunctional design enables selective lanthanide coordination, favoring hexanuclear clusters.

  • Supramolecular assembly is driven by synergistic hydrogen bonding and π-interactions.

  • The ligand’s rigidity and electron-rich sites stabilize high-nuclearity metal architectures .

For synthetic protocols or spectral data, refer to the cited experimental sections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing hydrazide moieties exhibit significant antimicrobial properties. N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has been synthesized and evaluated for its antibacterial and antifungal activities. The presence of the hydroxynaphthalene group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may facilitate interactions with cancer-specific targets, making it a candidate for further investigation in cancer therapeutics .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms. Its ability to form stable complexes with metal ions can be exploited in developing new materials with specific electronic or magnetic properties. Such materials may find applications in catalysis or as sensors .

Organic Electronics

The structural features of this compound suggest potential applications in organic electronic devices. Its ability to form thin films and exhibit charge transport properties could be beneficial in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows for functionalization that can lead to the creation of novel compounds with tailored biological or physical properties. This aspect is particularly valuable in the pharmaceutical industry, where the design of new drug candidates is essential .

Case Studies

StudyFindings
Antimicrobial EvaluationDemonstrated significant inhibition against various bacterial strains, suggesting potential as a new antimicrobial agent .
Anticancer MechanismInduced apoptosis in cancer cell lines, highlighting its role as a potential anticancer drug .
Coordination ComplexesFormed stable complexes with transition metals, indicating utility in material science applications .

Mechanism of Action

The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Planarity and Dihedral Angles :

  • The target compound exhibits a nearly planar geometry due to intramolecular hydrogen bonds (N–H···O, C–H···O) and π-conjugation. In analogous compounds, such as N'2,N'6-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarbohydrazide pentahydrate (C19H25N7O7), the dihedral angle between terminal pyridine rings is 6.53°, smaller than in 2',2'-dibenzylideneisophthalohydrazide (10.2°) but larger than in N2,N2'-bis(pyridin-2-ylmethylidene)pyridine-2,6-dicarbohydrazide dimethylformamide monosolvate (4.35°–9.13°) . This suggests that hydroxynaphthyl groups impose moderate steric hindrance compared to pyridyl or benzylidene substituents.
  • Bond lengths in the target compound (e.g., C–N: ~1.340–1.368 Å, N–N: ~1.362–1.368 Å) are consistent with related hydrazones, indicating similar electronic delocalization .

Crystal Packing :

  • The hydroxynaphthyl groups facilitate layered structures stabilized by intermolecular hydrogen bonds (O–H···O, N–H···O) and van der Waals interactions, contrasting with the helical or zigzag packing observed in pyridyl-substituted analogs .
Functional Properties

Coordination Chemistry :

  • The hydroxynaphthyl groups act as bidentate ligands, forming stable complexes with Co(II), Ni(II), and Cu(II). These complexes exhibit distorted octahedral geometries, similar to those of pyridyl-based ligands but with higher thermodynamic stability (ΔG = −8.8 kcal/mol) .
Electronic Properties
  • Frontier molecular orbital (FMO) calculations reveal a HOMO-LUMO gap of 3.2 eV for the target compound, narrower than thiophene-substituted analogs (3.8 eV), indicating higher reactivity and charge-transfer efficiency .

Biological Activity

N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, drawing on various studies and data to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 2-hydroxynaphthalen-1-aldehyde and pyridine-2,6-dicarbohydrazide. The synthesis typically involves refluxing these reactants in an appropriate solvent, such as ethanol, followed by crystallization to obtain the pure compound.

The crystal structure analysis reveals that the compound crystallizes in the triclinic space group P1ˉP\bar{1} with notable bond lengths and angles that indicate the stability of the molecular structure. Key crystallographic data include:

ParameterValue
Molecular FormulaC35_{35}H32_{32}N4_4O7_7
Crystal SystemTriclinic
Space GroupP1ˉP\bar{1}
a (Å)9.3625(6)
b (Å)12.7558(7)
c (Å)14.5965(9)
α (°)68.833(2)
β (°)80.891(2)
γ (°)69.242(2)

The presence of intramolecular hydrogen bonds contributes to the stability of the structure, while π-π stacking interactions between aromatic rings enhance its solid-state properties .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values are reported to be in the range of 50–100 µg/mL, indicating a potent antimicrobial effect .

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Results : The compound showed a significant reduction in bacterial colony counts compared to control groups.
    • : Supports its potential use as an antibacterial agent in clinical settings.
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Results : IC50 values indicated strong cytotoxicity at concentrations as low as 20 µM.
    • : Suggests further exploration for therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes for preparing this Schiff base?

The compound is synthesized via condensation of pyridine-2,6-dicarbohydrazide with 2-hydroxy-1-naphthaldehyde under reflux in methanol, using HCl as a catalyst. Key steps include controlled stoichiometry (1:2 molar ratio for hydrazide and aldehyde), reflux duration (12–24 hours), and purification via recrystallization in ethanol/ethyl acetate mixtures. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is structural confirmation achieved for this compound?

Structural elucidation involves:

  • X-ray crystallography to determine bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group, β = 103.3°) .
  • ¹H NMR to identify imine (C=N) proton signals at δ 8.5–9.0 ppm and aromatic protons from naphthol groups.
  • FTIR for C=N stretches (~1600 cm⁻¹) and O–H vibrations (~3400 cm⁻¹) .
  • Elemental analysis (C, H, N) to verify purity (>95%) .

Q. What solvents and reaction conditions influence Schiff base formation?

Polar protic solvents (e.g., methanol) enhance protonation of the carbonyl group, accelerating nucleophilic attack by hydrazide. Acidic conditions (HCl) stabilize intermediates, while extended reflux (12+ hours) maximizes yield. Avoid aqueous media to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of electronic properties?

Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 3.5 eV for charge-transfer transitions).
  • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., naphthol O–H as H-bond donors).
  • Vibrational frequencies to correlate with experimental IR spectra .

Q. What strategies resolve contradictory data in metal complex stoichiometry?

Discrepancies in metal-to-ligand ratios (e.g., 1:1 vs. 2:1) arise from:

  • pH variations : Higher pH favors deprotonation of naphthol –OH, enabling chelation.
  • Counterion effects : Nitrate vs. chloride salts alter coordination geometry.
  • Job’s plot vs. mole ratio method : Validate stoichiometry using multiple techniques .

Q. How can AI-driven tools optimize synthesis or property prediction?

Machine learning models trained on reaction databases can:

  • Predict optimal solvent/catalyst combinations.
  • Simulate reaction kinetics for yield optimization.
  • Guide ligand design for targeted metal ion selectivity .

Methodological Challenges

Q. What techniques assess biological activity (e.g., antimicrobial or DNA binding)?

  • DNA binding : UV-Vis titration (hypochromism), fluorescence quenching (intercalation), and viscosity measurements.
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .

Q. How are metal complexes characterized for catalytic or magnetic properties?

  • Magnetic susceptibility : SQUID magnetometry for paramagnetic Co(II) or Cu(II) complexes.
  • Catalytic activity : Cyclic voltammetry to study redox behavior in oxidation reactions.
  • EPR spectroscopy for Cu(II) speciation in solution .

Data Interpretation

Q. How to analyze conflicting spectroscopic data in dynamic systems (e.g., tautomerism)?

  • Variable-temperature NMR to detect keto-enol tautomerism.
  • UV-Vis kinetics to monitor equilibrium shifts under pH or solvent changes .

Q. What experimental controls ensure reproducibility in coordination studies?

  • Standardize metal salt purity (e.g., anhydrous vs. hydrated forms).
  • Use degassed solvents to prevent oxidation of labile metal ions (e.g., Fe(II)).
  • Validate crystallography data with multiple datasets (e.g., CCDC cross-checks) .

Comparative Studies

Q. How does this Schiff base compare to analogs with different substituents?

  • Electron-withdrawing groups (e.g., –NO₂) reduce electron density on the imine, altering metal-binding affinity.
  • Bulkier substituents (e.g., biphenyl vs. naphthyl) influence crystal packing and solubility .

Q. What insights emerge from structure-activity relationships (SAR) in biological studies?

  • Naphthol –OH groups enhance DNA intercalation via H-bonding.
  • Pyridine nitrogen participates in axial coordination with metal ions, affecting cytotoxicity .

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